N,N'-decane-1,10-diyldithiophene-2-carboxamide
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Overview
Description
N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE is a compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit bacterial growth by interfering with essential enzymes and proteins . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-thienylcarbonyl)amino]-1-naphthyl}-2-thiophenecarboxamide
- N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide
- N-{2’-[(2-thienylcarbonyl)amino][1,1’-biphenyl]-2-yl}-2-thiophenecarboxamide
Uniqueness
N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific structure, which includes a decyl chain and two thiophene rings. This structure may confer distinct biological activities and physicochemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C20H28N2O2S2 |
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Molecular Weight |
392.6 g/mol |
IUPAC Name |
N-[10-(thiophene-2-carbonylamino)decyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H28N2O2S2/c23-19(17-11-9-15-25-17)21-13-7-5-3-1-2-4-6-8-14-22-20(24)18-12-10-16-26-18/h9-12,15-16H,1-8,13-14H2,(H,21,23)(H,22,24) |
InChI Key |
MNCSQLQTAWKNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCCCCCCCCNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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